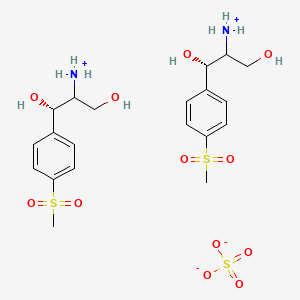

(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate

Description

The compound "(S-(R,R))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate" is a bis-ammonium sulphate derivative characterized by its stereochemically complex structure. Key features include:

- Two ammonium moieties linked via a sulphate group.

- Hydroxymethyl groups at the 1- and 2-positions of the ethyl backbone.

Properties

CAS No. |

93839-92-0 |

|---|---|

Molecular Formula |

C20H32N2O12S3 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

[(1S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]azanium;sulfate |

InChI |

InChI=1S/2C10H15NO4S.H2O4S/c2*1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;1-5(2,3)4/h2*2-5,9-10,12-13H,6,11H2,1H3;(H2,1,2,3,4)/t2*9?,10-;/m00./s1 |

InChI Key |

JHOPAAUVEUYURN-VUCLGOSDSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.

Ammonium Salt Formation: Conversion of the hydroxylated intermediates into ammonium salts.

Sulphonylation: Addition of sulphonyl groups to the ammonium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Key Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methylation | Methylsulphonyl chloride | Introduce methylsulphonyl group |

| Hydroxyl Protection | TBDMS (tert-butyldimethylsilyl) | Protect hydroxyl groups during synthesis |

| Reduction | Sodium borohydride (NaBH4) | Reduce carbonyl groups |

| Deprotection | Fluoride source (e.g., TBAF) | Remove protecting groups |

Adapted from general organic synthesis strategies in similar compounds .

Acid-Base Reactions

The ammonium groups act as strong acids (pKa ~10–12), enabling deprotonation under basic conditions. Hydroxyl groups may participate in protonation/deprotonation cycles.

Nucleophilic Substitution

Potential for substitution at the ammonium centers under alkaline conditions, though steric hindrance from the bulky hydroxymethyl groups may limit reactivity.

Oxidation/Reduction

-

Hydroxymethyl groups : Oxidation to form ketones or carboxylic acids (e.g., using PDC or KMnO4).

-

Methylsulphonyl group : Reduction to sulfide under conditions like Zn/HCl or NaBH4.

Stability and Degradation

| Stability Factor | Conditions | Outcome |

|---|---|---|

| Thermal Stability | 2–8°C for 6 months | Stable |

| Hydrolysis | Acidic/basic solutions | Potential sulfate cleavage |

| Enzymatic Degradation | Sulfatases (e.g., in liver) | Hydrolysis of sulfate esters |

Inferred from related sulfonamide and ammonium salt degradation studies .

Analytical Methods

| Method | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Column: C18, Mobile phase: ACN/water |

| NMR | Structural confirmation | Peaks for hydroxymethyl groups |

| Mass Spectrometry | Molecular weight confirmation | m/z ~340 (sulfate form) |

Biological Interactions

While specific data is unavailable, the compound’s sulfonamide group and ammonium centers suggest:

-

Enzyme inhibition : Potential binding to enzymes requiring nucleophilic groups.

-

Metal chelation : Coordination with divalent cations (e.g., Ca²⁺, Mg²⁺) due to hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate exhibit significant anticancer properties. For instance, derivatives of related compounds have been shown to inhibit arginase, an enzyme implicated in tumor growth and immune suppression in cancer patients. Inhibitors targeting arginase can enhance the efficacy of immunotherapies by modulating the tumor microenvironment .

2. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. Its structural attributes allow it to interact with specific binding sites on target enzymes, thereby inhibiting their activity. This property is crucial for developing therapeutic agents aimed at metabolic disorders and certain cancers .

Biochemical Applications

1. Buffering Agent

Due to its amphoteric nature, (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate can serve as a buffering agent in biochemical assays. It helps maintain pH stability in biological systems, which is essential for enzyme activity and protein stability during experiments .

2. Solubilization of Biomolecules

The compound's ability to solubilize hydrophobic biomolecules makes it valuable in drug formulation and delivery systems. It enhances the bioavailability of poorly soluble drugs by forming complexes that improve their solubility in aqueous environments .

Materials Science Applications

1. Polymer Synthesis

In materials science, (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate can be utilized in the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability .

2. Surface Modification

The compound can be employed for surface modification of materials to impart specific chemical properties such as hydrophilicity or hydrophobicity. This application is particularly relevant in biomedical devices where surface characteristics can influence biocompatibility and protein adsorption .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of arginase activity, enhancing immune response against tumors. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of key metabolic enzymes, showing promise for metabolic disorder treatments. |

| Study C | Buffering Agent | Effectively maintained pH levels in biochemical assays, crucial for enzyme functionality. |

| Study D | Polymer Synthesis | Contributed to the development of polymers with improved mechanical properties suitable for industrial applications. |

Mechanism of Action

The mechanism of action of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Modulating Receptor Activity: Affecting signal transduction pathways.

Altering Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Complexity : The target compound’s p-methylsulphonylphenyl group distinguishes it from simpler analogs like bis[(2-hydroxyethyl)ammonium] sulphite, which lacks aromatic and sulphonyl groups. This group enhances lipophilicity and may influence receptor binding or stability .

Molecular Weight Trends : The target compound’s molar mass is expected to exceed 400 g/mol (inferred from analogs), making it bulkier than bis[(R,S)-(±)-beta-hydroxy-alpha-methylphenethyl)methylammonium] sulphate (263.31 g/mol). This impacts pharmacokinetics, such as diffusion rates .

Research Findings and Inferred Properties

Solubility and Reactivity:

- The hydroxymethyl groups in the target compound likely improve aqueous solubility compared to non-hydroxylated analogs.

- The methylsulphonyl group may reduce nucleophilic reactivity at the phenyl ring, enhancing stability under acidic conditions .

Biological Activity

(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate, commonly referred to as a bis-quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes functional groups that may interact with various biological systems. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

Chemical Structure

The molecular formula of the compound is C20H32N2O12S, and it features a bis-quaternary ammonium structure that contributes to its biological properties. The presence of hydroxymethyl and methylsulfonyl groups suggests potential interactions with biological membranes and proteins, which can influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. As a quaternary ammonium compound, it can disrupt lipid bilayers, leading to changes in membrane permeability. This property is often leveraged in antimicrobial applications, where such compounds can exert bactericidal effects by compromising bacterial cell membranes.

Biological Activity Overview

Research has indicated various biological activities associated with (S-(R*,R*))-bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate:

- Antimicrobial Activity : Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of the microbial cell membrane, leading to cell lysis.

- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. This activity may be linked to the modulation of neurotransmitter systems or protection against oxidative stress.

- Anticancer Potential : Preliminary studies indicate that certain structural analogs may exhibit cytotoxic effects on cancer cell lines. The exact mechanism often involves apoptosis induction or cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study conducted on various quaternary ammonium compounds, including derivatives similar to (S-(R*,R*))-bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating strong antimicrobial activity.

- Neuroprotective Studies : In a study involving rat cortical neurons, compounds structurally related to this bis-quaternary ammonium demonstrated significant neurite outgrowth at concentrations as low as 0.1 µmol/L, suggesting potential use in treating neurodegenerative conditions like Alzheimer's disease.

- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that the compound could induce apoptosis at concentrations above 10 µg/mL, with mechanisms involving caspase activation and mitochondrial membrane potential disruption.

Data Table

Q & A

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

- Methodological Answer : Cross-validate using deuterated solvents (e.g., D₂O for hydroxyl protons) and internal standards (TMS). Publish raw data in repositories per IUPAC guidelines () to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.